Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate CAS 31037-02-2 properties
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate CAS 31037-02-2 properties
An In-depth Technical Guide to Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS 31037-02-2)
Introduction: A Versatile Scaffold in Modern Chemistry
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, registered under CAS number 31037-02-2, is a highly functionalized pyrazole derivative that has emerged as a cornerstone building block in synthetic and medicinal chemistry.[1][2] Its structure, featuring a reactive amino group, an ester moiety, and a stable pyrazole core, offers multiple points for chemical modification, making it an invaluable intermediate for the synthesis of complex bioactive molecules.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, safety protocols, and applications, underscoring its significance in the fields of drug discovery and agrochemical development.[2]
PART 1: Core Physicochemical and Spectroscopic Profile
The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These characteristics dictate its behavior in reactions, purification strategies, and storage requirements.
Physicochemical Data Summary
The key physical and chemical properties of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 31037-02-2 | [4][5][6] |
| Molecular Formula | C₇H₁₁N₃O₂ | [4][5][6] |
| Molecular Weight | 169.18 g/mol | [4][5][7] |
| Appearance | Solid; White to orange to green crystalline powder | [2][4] |
| Melting Point | 96-103 °C | [2][4] |
| SMILES String | CCOC(=O)c1cnn(C)c1N | [4][8] |
| InChI Key | MEUSJJFWVKBUFP-UHFFFAOYSA-N | [4][5][8] |
| Purity | Typically ≥97% | [4] |
| Octanol/Water Partition Coefficient (logP) | 0.179 (Crippen Calculated) | [8] |
| Water Solubility (logS) | -2.82 (Crippen Calculated) | [8] |
Spectroscopic Characterization
Structural confirmation and purity assessment rely on spectroscopic analysis. While specific spectra are lot-dependent, standard characterization data for this compound are widely available:
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Mass Spectrometry (MS): The NIST WebBook provides the electron ionization mass spectrum for this compound, which is crucial for confirming its molecular weight and fragmentation pattern.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are essential for elucidating the precise molecular structure. Commercial suppliers often provide access to these spectra upon request.
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Infrared (IR) Spectroscopy: IR spectra can confirm the presence of key functional groups, such as the amino (N-H) and ester (C=O) stretches.
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Raman Spectroscopy: PubChem provides an example of an FT-Raman spectrum for this compound.[7]
PART 2: Safety, Handling, and Storage
Proper handling of chemical reagents is paramount for laboratory safety. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate possesses specific hazards that require careful management.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance.[4][7]
-
Hazard Statements:
-
Hazard Classifications: Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory system).[4][7]
Recommended Safety and Handling Protocols
A self-validating safety workflow ensures that risks are systematically minimized.
Experimental Workflow: Safe Handling Protocol
Caption: A standardized workflow for the safe handling of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[4][9] A NIOSH/MSHA approved dust mask (type N95) should be used if dust formation is likely.[4][9]
-
Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[9] Safety showers and eyewash stations should be readily accessible.
-
Storage: Store the compound in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[9] Keep the container tightly closed.[9]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[9]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[9]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10]
-
PART 3: Synthesis and Chemical Reactivity
The synthesis of this pyrazole derivative is a classic example of heterocyclic chemistry, illustrating a reliable and scalable method.
Primary Synthesis Route
The most common and efficient synthesis involves the condensation reaction between a methylhydrazine source and an activated cyanoacetate derivative.[11][12]
Reaction Scheme: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
Caption: Cyclocondensation reaction for the synthesis of the title compound.
Detailed Experimental Protocol: Synthesis
This protocol is based on established methodologies for pyrazole synthesis.[11][12] The causality behind each step is explained to provide a deeper understanding.
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Reactor Setup: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, charge Ethyl (ethoxymethylene)cyanoacetate and toluene as the solvent. The choice of toluene is critical as it is relatively non-polar and allows for azeotropic removal of ethanol/water byproducts during the reflux stage.
-
Initial Cooling: Begin stirring the mixture and cool the reactor to 20-25°C using a chilled water bath. This initial cooling is a precautionary measure to control the initial exotherm of the reaction upon addition of the nucleophilic hydrazine.
-
Controlled Addition of Methylhydrazine: Slowly add a 40% aqueous solution of methylhydrazine via the addition funnel, ensuring the internal temperature is maintained between 22-30°C.[12] This controlled addition is the most critical step; rapid addition can lead to an uncontrolled exotherm and the formation of side products. The amino group of methylhydrazine acts as a nucleophile, attacking the electron-deficient carbon of the cyanoacetate.
-
Initial Insulation/Stirring: Once the addition is complete, continue stirring the mixture at this temperature for 1-3 hours.[12] This period allows the initial nucleophilic addition and subsequent cyclization to proceed to a significant extent before heating.
-
Reflux: Gradually heat the reaction mixture to reflux temperature (around 110°C for toluene) and maintain for approximately 2 hours.[12] The heat provides the necessary activation energy for the dehydration/elimination of ethanol, leading to the aromatization of the pyrazole ring. This is the thermodynamically driven, irreversible step that forms the stable heterocyclic core.
-
Crystallization and Isolation: After the reflux period, cool the mixture to 9-10°C.[12] The product, being a solid with limited solubility in cold toluene, will precipitate out. The solid product is then collected by filtration.
-
Drying: The collected filter cake is dried under vacuum to remove residual solvent, yielding the final product.
PART 4: Applications in Research and Drug Development
The true value of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate lies in its role as a versatile synthetic intermediate.[1][2] Its bifunctional nature (amino and ester groups) allows for sequential or orthogonal chemical modifications.
Role as a Versatile Chemical Building Block
The pyrazole core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.[3][13]
Logical Relationship: From Building Block to Bioactive Compound
Caption: The utility of the title compound as a scaffold for generating diverse bioactive molecules.
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Pharmaceutical Development: This compound is a key intermediate in the synthesis of a wide range of pharmaceuticals. The 5-aminopyrazole moiety is a critical component in many kinase inhibitors, which are a major class of cancer therapeutics.[11] Researchers have utilized this scaffold to create compounds with potential applications in treating neurological disorders and inflammation.[2]
-
Agrochemical Chemistry: It serves as a precursor for synthesizing novel herbicides and pesticides. The pyrazole ring system is known for its efficacy in various agrochemical formulations, helping to improve crop protection.[2][12]
-
Fused Heterocyclic Systems: The amino and ester groups are perfectly positioned to undergo cyclization reactions with bifunctional reagents. This has been extensively used to synthesize fused pyrazole systems like pyrazolo[3,4-d]pyrimidines, which are themselves important pharmacophores with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[3]
Conclusion
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS 31037-02-2) is more than just a chemical intermediate; it is an enabling tool for innovation in chemical and life sciences. Its straightforward synthesis, well-defined reactivity, and the biological significance of its derivatives solidify its importance for researchers in academia and industry. A thorough understanding of its properties, handling requirements, and synthetic potential, as outlined in this guide, is essential for leveraging this versatile molecule to its full potential in the development of next-generation pharmaceuticals and agrochemicals.
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Cheméo. Chemical Properties of Ethyl 5-amino-1-methylpyrazole-4-carboxylate (CAS 31037-02-2). [Link]
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PubChem, National Center for Biotechnology Information. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. [Link]
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El-Gazzar, A. B. A., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]
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Capot Chemical. MSDS of ETHYL 5-AMINO-1-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE. [Link]
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Wen, L. -R., et al. (2016). Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Asian Journal of Chemistry, 17, 2307-2312. [Link]
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Thore, S.N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society. [Link]
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Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]
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NIST. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST Chemistry WebBook. [Link]
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SpringerLink. Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. [Link]
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Abdel-Moneim, D., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(5), 1084. [Link]
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ResearchGate. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. [Link]
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